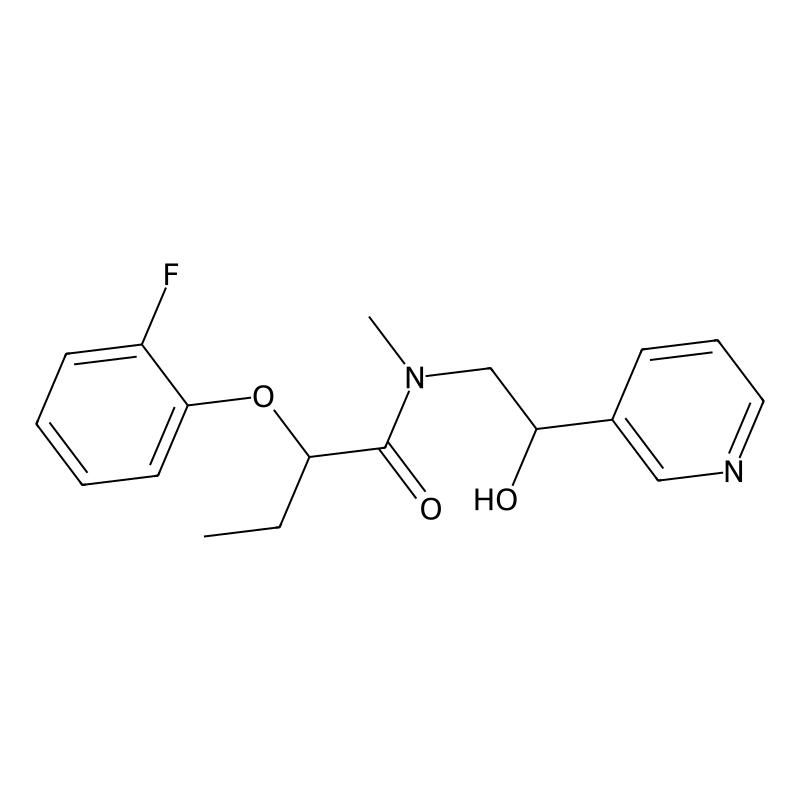

2-(2-fluorophenoxy)-N-(2-hydroxy-2-pyridin-3-ylethyl)-N-methylbutanamide

Catalog No.

S7589385

CAS No.

M.F

C18H21FN2O3

M. Wt

332.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(2-fluorophenoxy)-N-(2-hydroxy-2-pyridin-3-ylethyl)-N-methylbutanamide

IUPAC Name

2-(2-fluorophenoxy)-N-(2-hydroxy-2-pyridin-3-ylethyl)-N-methylbutanamide

Molecular Formula

C18H21FN2O3

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H21FN2O3/c1-3-16(24-17-9-5-4-8-14(17)19)18(23)21(2)12-15(22)13-7-6-10-20-11-13/h4-11,15-16,22H,3,12H2,1-2H3

InChI Key

ZMBYWJHKOBMGMB-UHFFFAOYSA-N

SMILES

CCC(C(=O)N(C)CC(C1=CN=CC=C1)O)OC2=CC=CC=C2F

Canonical SMILES

CCC(C(=O)N(C)CC(C1=CN=CC=C1)O)OC2=CC=CC=C2F

In recent years, there has been growing interest in 2-(2-fluorophenoxy)-N-(2-hydroxy-2-pyridin-3-ylethyl)-N-methylbutanamide (hereafter referred to as FPAM), due to its promising biological properties and potential applications in various fields. This paper aims to provide an overview of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

FPAM is a synthetic compound that belongs to the class of amides. It is composed of four distinct chemical groups - a fluorophenyl group, a pyridinyl group, a methylbutyl group, and an amide group. FPAM was first synthesized in the late 1990s by a team of researchers from Merck & Co. Inc. as a potential candidate for drug development due to its structural similarity to other existing drugs.

FPAM is a white crystalline solid that is soluble in water and organic solvents, such as methanol and ethanol. It has a molecular weight of 363.45 g/mol, a melting point of 130-132°C, and a boiling point of 508.9°C. The compound is stable at room temperature and does not readily decompose.

The synthesis of FPAM involves a series of reaction steps, starting with the reaction of 2-fluorophenol with 3-chloropropionyl chloride to give 2-(2-fluorophenoxy)propanoic acid. This intermediate is then reacted with N-methyl-3-amino pyridine to give FPAM. The compound can be characterized using a range of analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Various analytical methods have been used to determine the purity and identity of FPAM. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). These techniques are useful for monitoring the synthesis of FPAM and for determining its concentration in biological and environmental samples.

FPAM has been found to exhibit a range of promising biological properties, including anti-inflammatory, antioxidant, and antitumor activity. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, FPAM has been found to have neuroprotective effects and to improve memory and cognitive function.

Although FPAM has shown promise as a potential novel therapeutic agent, it is important to assess its toxicity and safety profile in scientific experiments. Animal studies have shown that FPAM has low toxicity and is well-tolerated at doses up to 200 mg/kg body weight. However, further studies are needed to determine the long-term effects of FPAM exposure and its potential to cause adverse effects.

The unique properties of FPAM make it a potential candidate for various applications in scientific experiments. For example, it can be used as a reagent in organic synthesis, as a starting material for drug discovery, and as a biological probe for studying the structure and function of proteins and enzymes.

While there has been limited research on FPAM, recent studies have shown promising results regarding its biological properties and potential applications. However, further research is needed to fully understand the mechanisms of action of FPAM and to determine its potential side effects.

FPAM has the potential to impact several fields of research, including medicinal chemistry, drug discovery, and chemical biology. It could potentially be developed into a novel therapeutic agent to treat various diseases, including cancer and neurodegenerative disorders. Additionally, the discovery of new applications for FPAM could lead to the development of new technologies and products in the chemical and pharmaceutical industries.

Despite the promising biological properties of FPAM, there are several limitations to its use in scientific experiments. One of the main challenges is the lack of availability of the compound in large quantities. Additionally, further research is needed to fully understand the mechanisms of action of FPAM and its potential side effects. Future directions for research involving FPAM could include the development of more efficient synthesis methods, identification of new biological targets, and exploration of its potential applications in various fields of research and industry.

2-(2-fluorophenoxy)-N-(2-hydroxy-2-pyridin-3-ylethyl)-N-methylbutanamide is a promising compound with potential applications in various fields of research and industry. While further research is needed to fully understand its mechanisms of action and potential side effects, the unique properties of FPAM make it a potentially valuable tool for scientific experimentation and drug discovery.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

332.15362070 g/mol

Monoisotopic Mass

332.15362070 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-24-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds